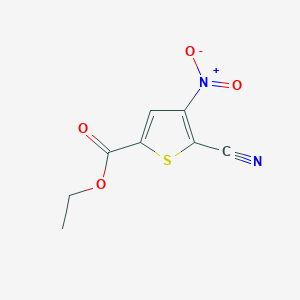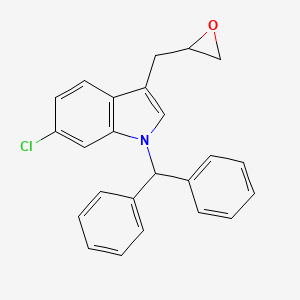![molecular formula C20H23NO3S B12601059 1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine CAS No. 916976-43-7](/img/structure/B12601059.png)
1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine is a complex organic compound that features a piperidine ring substituted with a methanesulfonyl group and a methoxyphenyl-phenylmethylidene moiety
Méthodes De Préparation
The synthesis of 1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation reactions using methanesulfonyl chloride in the presence of a base.
Attachment of the Methoxyphenyl-Phenylmethylidene Moiety: This step involves a condensation reaction between the piperidine derivative and the appropriate methoxyphenyl-phenylmethylidene precursor under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the methanesulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine include:
1-(Methanesulfonyl)-4-phenylpiperidine: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
4-[(3-Methoxyphenyl)(phenyl)methylidene]piperidine:
The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
916976-43-7 |
|---|---|
Formule moléculaire |
C20H23NO3S |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
4-[(3-methoxyphenyl)-phenylmethylidene]-1-methylsulfonylpiperidine |
InChI |
InChI=1S/C20H23NO3S/c1-24-19-10-6-9-18(15-19)20(16-7-4-3-5-8-16)17-11-13-21(14-12-17)25(2,22)23/h3-10,15H,11-14H2,1-2H3 |
Clé InChI |
DTMRYIPBDDEDBF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=C2CCN(CC2)S(=O)(=O)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one](/img/structure/B12600986.png)




![5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate](/img/structure/B12601016.png)





![Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)-](/img/structure/B12601050.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylpropoxy)phenyl]benzamide](/img/structure/B12601053.png)
